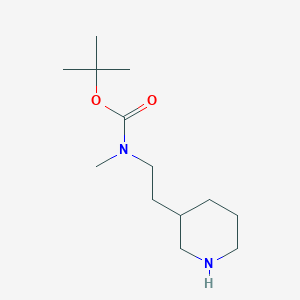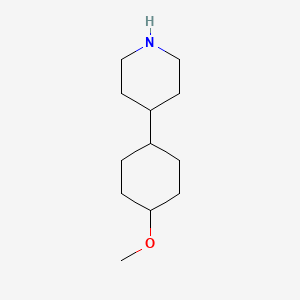methanone](/img/structure/B12449592.png)
[4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, a methyl-oxazole ring, and a phenylpiperazine moiety, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as α-amino ketones and O-acyl oximes . The reaction conditions often require the use of catalysts like copper to facilitate oxidative dehydrogenation and annulation processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
属性
分子式 |
C21H20ClN3O2 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC 名称 |
[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-19(17-9-5-6-10-18(17)22)20(23-27-15)21(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
InChI 键 |
LKDBJYFRCOXSBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)


![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12449532.png)



![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)

![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
